ETHYL 2-(2-CHLOROACETAMIDO)-4-CYCLOPROPYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-(2-CHLOROACETAMIDO)-4-CYCLOPROPYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-CHLOROACETAMIDO)-4-CYCLOPROPYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of ethyl 2-chloroacetoacetate, which is then reacted with cyclopropylamine to form the corresponding amide. This intermediate is further reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-CHLOROACETAMIDO)-4-CYCLOPROPYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiophene ring structure.
Scientific Research Applications
ETHYL 2-(2-CHLOROACETAMIDO)-4-CYCLOPROPYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and other advanced materials.
Biological Research: It can be used as a probe or tool in biochemical studies to investigate various biological processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLOROACETAMIDO)-4-CYCLOPROPYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloroacetoacetate: A precursor in the synthesis of the target compound.
Cyclopropylamine: Another precursor used in the synthesis.
Thiophene-3-carboxylic acid: A related thiophene derivative.
Uniqueness
ETHYL 2-(2-CHLOROACETAMIDO)-4-CYCLOPROPYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of a cyclopropyl ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
Ethyl 2-(2-chloroacetamido)-4-cyclopropylthiophene-3-carboxylate (CAS: 735319-21-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClN1O3S. The compound features a thiophene ring, which is known for its diverse biological activities, and a chloroacetamido group that may enhance its pharmacological profile.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Compounds with thiophene structures often demonstrate antimicrobial properties. Studies suggest that the presence of the chloroacetamido group may enhance the compound's efficacy against bacterial strains by interfering with their metabolic pathways.
- Anti-inflammatory Effects : Thiophene derivatives have been implicated in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
- Anticancer Properties : Some studies have indicated that similar compounds can induce apoptosis in cancer cells. The specific pathways involved are still under investigation, but they may involve the modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of this compound against several bacterial strains. The compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation explored the anti-inflammatory properties of this compound in a murine model of arthritis. Results demonstrated that treatment with this compound significantly reduced paw swelling and serum levels of inflammatory markers, indicating its therapeutic potential for inflammatory diseases.
Case Study 3: Anticancer Activity
A study focusing on various thiophene derivatives revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, highlighting its potential role as an anticancer agent.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4-cyclopropylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-17-12(16)10-8(7-3-4-7)6-18-11(10)14-9(15)5-13/h6-7H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJEQXBCHPIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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